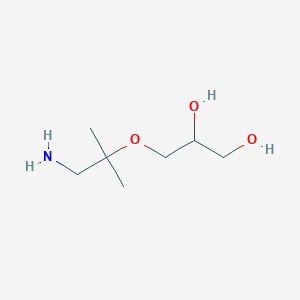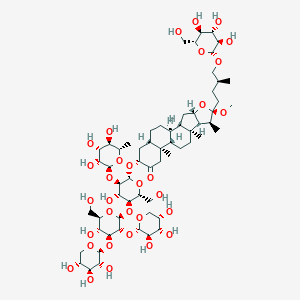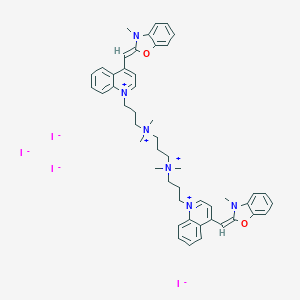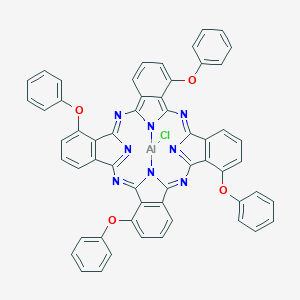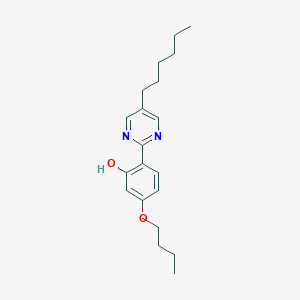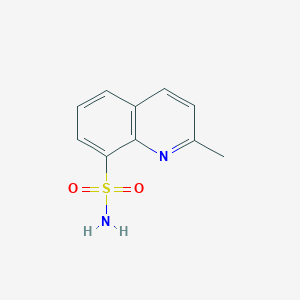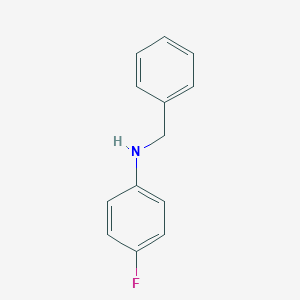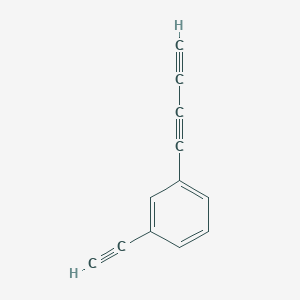
3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam
Overview
Description
3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam: is a complex organic compound characterized by its unique structural features, including an epoxy group, a hydroxyl group, and a gamma-butyrolactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Gamma-Butyrolactam Ring: This step often involves the cyclization of a suitable precursor, such as a gamma-hydroxy acid or its derivative, under acidic or basic conditions.
Introduction of the Epoxy Group: The epoxy group can be introduced via an epoxidation reaction, typically using peracids like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
Hydroxylation: The hydroxyl group is usually introduced through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Isopropyl and Methoxycarbonyl Group Addition: These groups can be introduced through alkylation and esterification reactions, respectively, using appropriate alkyl halides and esterifying agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the epoxy group, converting it into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the epoxy group can produce diols.
Scientific Research Applications
Chemistry
In chemistry, 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the gamma-butyrolactam ring is particularly interesting, as similar structures are found in various bioactive molecules.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for a wide range of chemical modifications, making it valuable in material science.
Mechanism of Action
The mechanism by which 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam exerts its effects depends on its specific interactions with molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The hydroxyl and methoxycarbonyl groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Epoxy-5-hydroxy-5-methyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam
- 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(ethoxycarbonyl)-4-methyl-gamma-butyrolactam
- 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-ethyl-gamma-butyrolactam
Uniqueness
Compared to similar compounds, 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam stands out due to the specific combination of its functional groups. The presence of the isopropyl group, in particular, may influence its steric and electronic properties, affecting its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl (1S,5R)-4-hydroxy-5-methyl-2-oxo-4-propan-2-yl-6-oxa-3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-5(2)10(14)8(3)9(16-8,6(12)11-10)7(13)15-4/h5,14H,1-4H3,(H,11,12)/t8-,9+,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEKRDSMCCRNOB-ZDGBYWQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2(C(O2)(C(=O)N1)C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1([C@]2([C@](O2)(C(=O)N1)C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142457-04-3 | |
| Record name | 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142457043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-EPOXY-5-HYDROXY-5-ISOPROPYL-3-(METHOXYCARBONYL)-4-METHYL-.GAMMA.-BUTYROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BD57QS2QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)

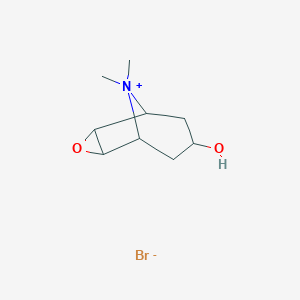
![1-(ethoxycarbonyl)-2-[(ethoxycarbonyl)thio]-n,n-dimethyl-l-histidine methyl ester](/img/structure/B117202.png)
